2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
Description
2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline is a substituted dihydroquinoline derivative characterized by a trityl (triphenylmethyl) group at the C6 position. The compound has a molecular formula of C₃₀H₃₁N and a molecular weight of 405.58 g/mol (approximate, based on structural analogs) . The trityl group introduces steric bulk, which may enhance radical-scavenging efficiency by stabilizing reactive intermediates through resonance or steric hindrance .
Structure
3D Structure
Properties
CAS No. |
121983-02-6 |
|---|---|
Molecular Formula |
C31H29N |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-trityl-1H-quinoline |
InChI |
InChI=1S/C31H29N/c1-23-22-30(2,3)32-29-20-19-27(21-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,32H,1-3H3 |
InChI Key |
PTFCOZWCSXQOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Kinetic Considerations
The proposed mechanism involves:
-
Formation of a protonated aniline intermediate via HF, activating the aromatic ring for electrophilic attack.
-
Coordination of acetone derivatives (e.g., mesityl oxide) to BF₃, increasing their electrophilicity.
-
Cyclization and dehydration to yield the dihydroquinoline core, followed by methylation and tritylation.
Kinetic studies indicate that maintaining a molar ratio of HF:BF₃ between 0.2:1 and 2:1 is critical for optimal reaction rates. Deviations from this range lead to incomplete conversion or excessive polymerization.
Standardized Protocol for High-Yield Synthesis
A representative procedure from Patent EP0172633B1 involves:
-
Reactants : Aniline (4.51 mol), acetone (22.6 mol), 45% HF (0.14 mol), BF₃ hydrate (0.14 mol).
-
Conditions : 120–125°C for 10 hours under reflux, followed by vacuum distillation to isolate the monomer.
Comparative Analysis of Acetone Derivatives
The choice of acetone derivative significantly impacts reaction efficiency and product distribution. The table below summarizes key findings from patent data:
| Acetone Derivative | Temperature (°C) | Time (h) | Catalyst (HF:BF₃) | Yield (%) |
|---|---|---|---|---|
| Acetone | 120–125 | 10 | 1:1 | 82.3 |
| Mesityl oxide | 140–145 | 4 | 2:1 | 82.8 |
| Diacetone alcohol | 80 | 16 | 1:1 | 85.0 |
Key Observations :
-
Mesityl oxide enables faster reactions (4 hours) but requires precise temperature control to avoid hydrolysis to acetone.
-
Diacetone alcohol achieves the highest yield (85%) at lower temperatures, albeit with extended reaction times.
Industrial Scalability and Process Optimization
Large-scale production demands careful management of exothermic reactions and catalyst recovery. Patent US4746743A highlights the following best practices:
-
Continuous acetone feeding : Prevents local overheating and maintains steady reaction kinetics.
-
Distillation-integrated systems : Enable real-time removal of unreacted acetone and water, shifting equilibrium toward product formation.
-
Catalyst recycling : Fluoboric acid (HF:BF₃ = 1:1) can be recovered and reused for up to five cycles without significant activity loss .
Chemical Reactions Analysis
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trityl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve oxidative stress reduction and inhibition of microbial growth. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
The table below highlights key structural and functional differences between 2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline and related compounds:
Key Observations:
- Trityl Group: The trityl substituent in 2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline significantly increases molecular weight and steric hindrance compared to smaller substituents (e.g., ethoxy or hydroxy). This may improve antioxidant efficacy in hydrophobic environments like polymers .
- Ethoxy vs. Hydroxy: Ethoxyquin (6-ethoxy derivative) is metabolized to the 6-hydroxy analog in vivo, which subsequently oxidizes to 2,2,4-trimethyl-6-quinolone . This metabolic pathway limits its utility in biological systems but enhances its role as a transient stabilizer.
- Fluorinated Derivatives : The 6,8-difluoro analog exhibits increased stability due to fluorine’s electronegativity and resistance to oxidation, making it suitable for pharmaceutical synthesis .
Antioxidant Activity:
- 2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline: Likely functions as a radical scavenger in polymer matrices, analogous to Agerite Resin D .
- Ethoxyquin: Widely used as a feed additive to prevent lipid peroxidation. Its metabolite, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, shows reduced activity but is critical for detoxification .
- 1,2-Dihydro-2,2,4-trimethylquinoline: A benchmark antioxidant in rubber industries due to its cost-effectiveness and low volatility .
Pharmaceutical Potential:
- 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Fluorine substituents enhance bioavailability and metabolic stability, making it a candidate for drug discovery .
- 1,2-Dihydro-2,2,4-trimethylquinolin-6-ol: As a metabolite, it may contribute to Ethoxyquin’s toxicity profile, necessitating careful dosage regulation .
Metabolic and Stability Profiles
Biological Activity
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline is a nitrogen-containing heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a quinoline moiety with three methyl groups and a trityl group. Its molecular formula is CHN, with a molecular weight of approximately 229.32 g/mol. The specific arrangement of substituents influences its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential antibacterial effects against various strains of bacteria.
- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities.
- Anticancer Effects : Preliminary studies suggest that it could inhibit tumor growth and induce apoptosis in cancer cells.
The biological effects of this compound are mediated through interactions with specific molecular targets. These include:
- Enzyme Inhibition : The compound can inhibit lactate dehydrogenase (LDH), an enzyme involved in the glycolytic pathway, which is often upregulated in cancer cells.
- Gene Expression Modulation : It may influence the expression of genes related to apoptosis (e.g., Bcl-2 family), thereby promoting cell death in cancerous cells.
Case Studies and Experimental Data
- Antitumor Activity : A study involving murine Ehrlich ascites carcinoma (EAC) demonstrated that treatment with this compound resulted in a significant reduction in tumor volume and improved survival rates compared to untreated controls. The compound was shown to decrease the expression of anti-apoptotic genes while increasing pro-apoptotic markers such as BAX and Caspase-3 .
- Antioxidant Effects : In vitro assays indicated that the compound effectively scavenged free radicals and enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH). This suggests its potential utility in mitigating oxidative stress-related diseases .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds favorably to active sites of enzymes involved in metabolic pathways relevant to cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activities | Unique Aspects |
|---|---|---|---|
| 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Methoxy group at position 7 | Anticancer, antimicrobial | Enhanced solubility |
| Ethoxyquin | Similar quinoline structure | Antioxidant, anticancer | Known LDH inhibitor |
| 6-Trityl-1,2-dihydroquinoline | Trityl group at position 6 | Antioxidant | Increased stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acid-catalyzed condensation of substituted anilines with ketones. For example, Bi(OTf)₃ (5 mol%) in acetonitrile under microwave irradiation (3 h, 378 K) efficiently promotes cyclization . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. TLC or HPLC monitoring ensures reaction completion. Purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) yields high-purity product .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions and diastereotopic protons (e.g., δ ~1.15 ppm for methyl groups) .
- X-ray crystallography : Resolves puckered ring conformations (e.g., sofa conformation with Cremer-Pople parameters: Qₜ = 0.348 Å, θ = 49.3°) and hydrogen-bonding networks (N–H⋯O, C–H⋯π) in crystal lattices .
- IR/MS : Confirms functional groups (e.g., 1731 cm⁻¹ for ester CO) and molecular ion peaks ([M⁺] at m/z 245) .
Q. How can researchers evaluate the compound’s potential antibacterial activity?
- Experimental Design :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (0.1–100 µg/mL).
- Mechanistic Studies : Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays. Compare activity to 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, which show MICs <10 µg/mL against S. aureus .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or stability?
- Strategies :
- Trityl Group Replacement : Substitute the trityl moiety with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
- Bifunctional Derivatives : Synthesize analogs with appended pharmacophores (e.g., carboxylate esters) via Pd-catalyzed cross-coupling .
- Chirality Introduction : Use asymmetric catalysis (e.g., chiral Brønsted acids) to generate enantiopure variants for target selectivity .
Q. How should researchers resolve contradictions in toxicological data across studies?
- Approach :
- Dose-Response Analysis : Conduct acute toxicity assays (OECD 423) in rodents, comparing LD₅₀ values from historical data (e.g., 1965 Russian study: LD₅₀ = 250 mg/kg) .
- Metabolic Profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., N-oxide derivatives) in microsomal incubations .
- Species-Specific Sensitivity : Test in zebrafish embryos (FET assay) to correlate in vitro/in vivo toxicity .
Q. What mechanistic insights can be gained from studying the compound’s oxidation/reduction pathways?
- Oxidation : Treatment with KMnO₄ or CrO₃ yields quinoline derivatives via dehydrogenation. Monitor intermediates by UV-Vis (λ ~270 nm for dihydroquinoline → 310 nm for quinoline) .
- Reduction : NaBH₄ or LiAlH₄ reduces the dihydroquinoline ring to tetrahydroquinoline, confirmed by loss of C=C IR peaks (~1600 cm⁻¹) .
- Applications : These pathways inform the synthesis of bioactive tetrahydroquinolines (e.g., antimalarial or anticancer agents) .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Key Interactions :
- N–H⋯O Hydrogen Bonds : Stabilize dimeric structures (R₂²(10) motifs) and enhance thermal stability (TGA decomposition >420 K) .
- C–H⋯π Stacking : Affects solubility and crystallization behavior. Solvent polarity (e.g., pentane/EtOAc mixtures) tunes crystal morphology .
Methodological Considerations
- Data Reproducibility : Ensure reaction anhydrousness (e.g., molecular sieves) to prevent hydrolysis of trityl groups .
- Contradiction Mitigation : Cross-validate analytical results (e.g., NMR vs. X-ray) to confirm regiochemistry .
- Safety Protocols : Use fume hoods and PPE due to potential irritancy (CAS 635-46-1 analogs show skin sensitization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
